4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine
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Overview
Description
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a methoxypyrimidine moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withEstrogen receptor beta and D4 dopamine receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and reproductive functions.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptors and modulate their activity . This interaction could lead to changes in cellular signaling pathways, resulting in various physiological effects.
Biochemical Pathways
Given its potential interaction with estrogen and dopamine receptors, it may influence pathways related to mood regulation, cognition, and reproductive functions .
Result of Action
Based on its potential interaction with estrogen and dopamine receptors, it may influence cellular signaling and result in various physiological effects .
Preparation Methods
The synthesis of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylpiperazine and 6-methoxypyrimidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Scientific Research Applications
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates in the pharmaceutical industry.
Comparison with Similar Compounds
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine can be compared with other similar compounds, such as:
Cetirizine: A related compound with similar structural features used as an antihistamine.
Trazodone: Another compound with a piperazine moiety used as an antidepressant.
Hydroxyzine: A compound with a similar piperazine structure used for its sedative and anti-anxiety properties.
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-15-10-14(17-11-18-15)20-8-6-19(7-9-20)13-5-3-2-4-12(13)16/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTQGQXWYJAKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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